molecular formula C5H14OSi B088755 (Methoxymethyl)trimethylsilane CAS No. 14704-14-4

(Methoxymethyl)trimethylsilane

Cat. No.: B088755
CAS No.: 14704-14-4
M. Wt: 118.25 g/mol
InChI Key: PPNQXAYCPNTVHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (Methoxymethyl)trimethylsilane can be synthesized through the reaction of (Bromomethyl)trimethylsilane with sodium methoxide . The reaction typically involves the following steps:

  • Dissolution of sodium methoxide in methanol.
  • Addition of (Bromomethyl)trimethylsilane to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Purification of the product by distillation.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (Methoxymethyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

(Methoxymethyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Methoxymethyl)trimethylsilane involves the formation of a stable silyl ether linkage. This linkage protects functional groups from unwanted reactions during chemical synthesis. The compound interacts with hydroxyl groups, forming a stable bond that can be later removed under specific conditions .

Comparison with Similar Compounds

  • Methoxytrimethylsilane
  • Ethoxytrimethylsilane
  • Isopropoxytrimethylsilane
  • Chloromethyltrimethylsilane

Comparison: (Methoxymethyl)trimethylsilane is unique due to its methoxy group, which provides specific reactivity and stability compared to other similar compounds. For instance, Methoxytrimethylsilane has a similar structure but lacks the methylene bridge, affecting its reactivity and applications .

Properties

IUPAC Name

methoxymethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQXAYCPNTVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163581
Record name (Methoxymethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14704-14-4
Record name (Methoxymethyl)trimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methoxymethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methoxymethyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the limitations of traditional methods for synthesizing alkoxymethylsilanes, and how does the method described in this paper address these limitations?

A1: Traditional attempts to synthesize alkoxymethylsilanes via direct substitution reactions with alkoxide ions at the carbon adjacent to silicon were unsuccessful []. The steric hindrance around this carbon atom likely prevented the nucleophilic attack of the alkoxide. The new method utilizes a two-step approach. First, (methoxymethyl)trimethylsilane undergoes bromination with N-bromosuccinimide and 2,2′-azobisisobutyronitrile (NBS/AIBN). This generates a more reactive intermediate. Second, the bromine atom is substituted by an alcohol in the presence of triethylamine, producing the desired alkoxy-substituted silane. This approach circumvents the steric hindrance issue by forming a more reactive intermediate, allowing for successful alcohol substitution.

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